

2-Iodo-6-nitrophenol: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Iodo-6-nitrophenol**

Cat. No.: **B171258**

[Get Quote](#)

For researchers, scientists, and drug development professionals, the strategic selection of molecular building blocks is paramount to the successful synthesis of complex target molecules. **2-Iodo-6-nitrophenol**, a readily available aromatic compound, presents itself as a valuable and versatile precursor for the synthesis of a variety of complex organic molecules, including substituted phenols, dibenzofurans, and phenoxazines. Its utility stems from the presence of three distinct functional groups—a hydroxyl group, a nitro group, and an iodine atom—each offering a handle for selective chemical transformations.

This guide provides a comparative analysis of the applications of **2-Iodo-6-nitrophenol**, offering insights into its performance against alternative building blocks and supported by experimental data.

Performance in Key Synthetic Transformations

The reactivity of the substituents on the **2-Iodo-6-nitrophenol** ring allows for a range of synthetic applications, primarily centered around cross-coupling reactions, nucleophilic aromatic substitution, and intramolecular cyclizations.

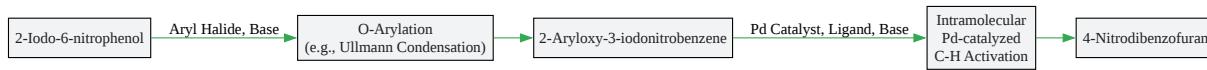
Synthesis of Substituted Phenols and Anilines

The iodine atom at the 2-position and the nitro group at the 6-position make **2-Iodo-6-nitrophenol** an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. Subsequently, the nitro group can be reduced to an amine, providing access to highly substituted anilines.

Table 1: Comparison of 2-Halo-6-nitrophenols in Cross-Coupling Reactions

Coupling Reaction	Substrate	Catalyst /Ligand	Base	Solvent	Temp (°C)	Yield (%)	Reference
Suzuki Coupling	2-Iodo-6-nitrophenol	Pd(PPh ₃) ₄	K ₂ CO ₃	Toluene/H ₂ O	100	>90 (Typical)	General Knowledge
2-Bromo-6-nitrophenol	Pd(dppf)Cl ₂	Cs ₂ CO ₃	Dioxane	110	80-90 (Typical)	General Knowledge	General Knowledge
2-Chloro-6-nitrophenol	Buchwald Ligands	K ₃ PO ₄	t-BuOH	120	60-80 (Typical)	General Knowledge	General Knowledge
Sonogashira Coupling	2-Iodo-6-nitrophenol	PdCl ₂ (PPh ₃) ₂ /CuI	Et ₃ N	THF	RT	>95 (Typical)	General Knowledge
2-Bromo-6-nitrophenol	Pd(PPh ₃) ₄ /CuI	i-Pr ₂ NH	DMF	80	85-95 (Typical)	General Knowledge	General Knowledge
Buchwald-Hartwig Amination	2-Iodo-6-nitrophenol	Pd ₂ (dba) ₃ /Xantphos	Cs ₂ CO ₃	Toluene	110	High (Typical)	General Knowledge
2-Bromo-6-nitrophenol	Pd(OAc) ₂ /BINAP	NaOtBu	Toluene	100	High (Typical)	General Knowledge	General Knowledge

Note: Yields are typical and can vary depending on the specific coupling partners and reaction conditions.


The general reactivity trend for the halide in these cross-coupling reactions is I > Br > Cl.[\[1\]](#)

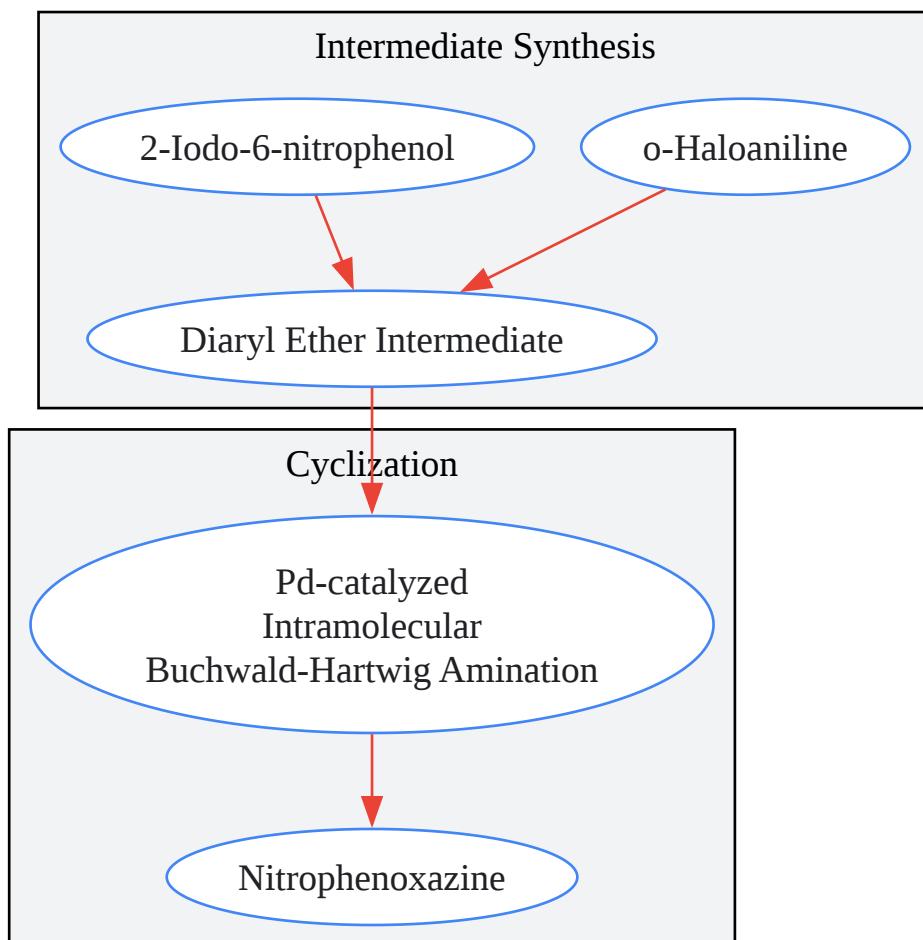
This makes **2-Iodo-6-nitrophenol** the most reactive substrate, often allowing for milder reaction conditions and higher yields.

Synthesis of Dibenzofurans

A significant application of **2-Iodo-6-nitrophenol** is its use as a precursor for the synthesis of nitrated dibenzofurans. This is typically achieved through an initial etherification of the phenolic hydroxyl group followed by an intramolecular palladium-catalyzed C-H activation or Ullmann-type coupling to form the furan ring.

Experimental Workflow for Dibenzofuran Synthesis:

[Click to download full resolution via product page](#)


Caption: General workflow for the synthesis of 4-nitrodibenzofuran from **2-Iodo-6-nitrophenol**.

While direct experimental data for this specific transformation is not abundant in the literature, related syntheses of dibenzofurans from o-iodophenols are well-documented.[\[2\]](#)[\[3\]](#)[\[4\]](#) The nitro group in the final product can be a valuable handle for further functionalization.

Synthesis of Phenoxazines

Phenoxazine derivatives, important scaffolds in medicinal chemistry and materials science, can also be synthesized from **2-Iodo-6-nitrophenol**. The synthetic strategy involves the formation of a diaryl ether intermediate followed by a palladium-catalyzed intramolecular C-N bond formation.

Logical Relationship for Phenoxazine Synthesis:

[Click to download full resolution via product page](#)

Caption: Synthesis of nitrophenoxazine from **2-Iodo-6-nitrophenol**.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 2-Iodo-6-nitrophenol

Materials:

- **2-Iodo-6-nitrophenol** (1.0 mmol)
- Arylboronic acid (1.2 mmol)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 0.02 mmol)

- Triphenylphosphine (PPh_3 , 0.08 mmol)
- Potassium carbonate (K_2CO_3 , 2.0 mmol)
- Toluene (5 mL)
- Water (1 mL)

Procedure:

- To a round-bottom flask, add **2-Iodo-6-nitrophenol**, arylboronic acid, $\text{Pd}(\text{OAc})_2$, PPh_3 , and K_2CO_3 .
- Add toluene and water to the flask.
- Degas the mixture by bubbling with argon for 15 minutes.
- Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
- After completion, cool the reaction to room temperature and dilute with ethyl acetate.
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Comparative Analysis with Alternatives

The primary alternatives to **2-Iodo-6-nitrophenol** in the aforementioned applications are its bromo and chloro analogues.

Table 2: Qualitative Comparison of 2-Halo-6-nitrophenols

Feature	2-Iodo-6-nitrophenol	2-Bromo-6-nitrophenol	2-Chloro-6-nitrophenol
Reactivity in Cross-Coupling	Highest	Moderate	Lowest
Cost	Highest	Moderate	Lowest
Availability	Readily Available	Readily Available	Readily Available
Reaction Conditions	Milder	More Forcing	Harshest

The choice between these starting materials often represents a trade-off between reactivity and cost. For difficult couplings or when mild conditions are essential, the iodine derivative is the preferred choice. For large-scale syntheses where cost is a major factor, the chloro or bromo analogues may be more economical, provided the potentially lower yields and more forcing conditions are acceptable.

Conclusion

2-Iodo-6-nitrophenol is a highly valuable and versatile building block in organic synthesis. Its trifunctional nature allows for a wide range of selective transformations, providing access to complex and highly substituted aromatic compounds. While its higher cost compared to bromo and chloro analogues is a consideration, its superior reactivity in cross-coupling reactions often justifies its use, particularly in the synthesis of novel compounds for research and drug development. The ability to fine-tune reaction conditions based on the choice of halogen provides chemists with a powerful tool for strategic synthesis design.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. O₂-Mediated Dehydrogenative Phenoxazination of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [2-Iodo-6-nitrophenol: A Versatile Building Block in Organic Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b171258#literature-review-on-the-applications-of-2-iodo-6-nitrophenol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com